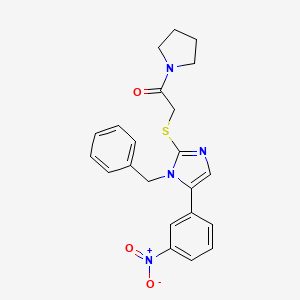
2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes an imidazole ring, a nitrophenyl group, and a thioether linkage, which may contribute to its reactivity and biological properties. The molecular formula is C24H27N3O3S, with a molecular weight of approximately 405.56 g/mol.
The compound's structure allows for various interactions with biological targets, potentially influencing enzyme activity and receptor binding. The nitrophenyl group is particularly significant due to its electronic properties, which can facilitate electron transfer reactions, while the imidazole ring can coordinate with metal ions.
Biological Activities
Preliminary studies indicate that this compound exhibits several notable biological activities:
Anticancer Activity
Research suggests that compounds with similar structural features to this compound have shown promising anticancer effects. For instance, thiazole-bearing molecules have demonstrated significant cytotoxicity against various cancer cell lines, indicating that imidazole derivatives may share similar mechanisms of action .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | Jurkat (human T-cell leukemia) | <10 | |
| Compound 2 | U251 (human glioblastoma) | <20 |
Antimicrobial Properties
The presence of the thioether linkage and the nitrophenyl group in related compounds has been associated with antimicrobial activities. For example, derivatives of benzyl imidazoles have exhibited antibacterial and antifungal properties . While specific data on this compound's antimicrobial activity is limited, its structural analogs suggest potential efficacy.
The mechanism of action for this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their activity.
- Receptor Interactions : Its structure allows it to interact with various receptors, potentially modulating their signaling pathways.
- Electron Transfer Reactions : The nitrophenyl group can participate in redox reactions, influencing cellular processes.
Case Studies
While comprehensive clinical studies on this specific compound are scarce, research on structurally similar compounds provides insights into its potential applications:
Study 1 : Anticancer Activity
A study evaluated a series of thiazole derivatives and found that certain substitutions led to increased cytotoxicity against cancer cell lines, suggesting that modifications in the imidazole framework could enhance biological activity .
Study 2 : Antimicrobial Effects
Another investigation into benzyl imidazole derivatives revealed significant antibacterial effects against Gram-positive bacteria, indicating that similar compounds might offer therapeutic benefits in treating infections .
Eigenschaften
IUPAC Name |
2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c27-21(24-11-4-5-12-24)16-30-22-23-14-20(18-9-6-10-19(13-18)26(28)29)25(22)15-17-7-2-1-3-8-17/h1-3,6-10,13-14H,4-5,11-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRUFLJRCLIOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














